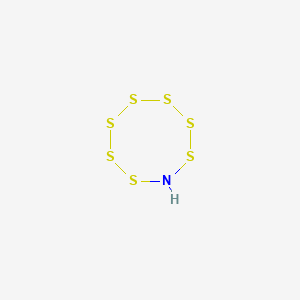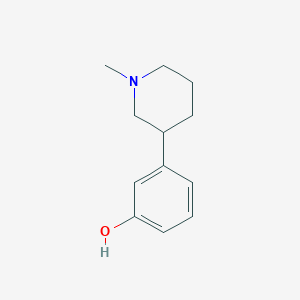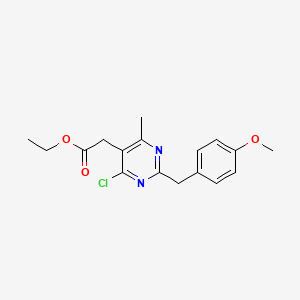
Heptathiazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptathiazocine is a unique heterocyclic compound characterized by its seven-membered ring structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptathiazocine can be synthesized through the pyrolysis of specific precursor compounds. The pyrolysis process involves heating the precursor in an inert atmosphere, such as argon, at temperatures above 383 K. This reaction results in the formation of heptathiazocine along with by-products like ammonia, tetrasulfur tetranitride, and tetrasulfur dinitride .
Industrial Production Methods: Industrial production of heptathiazocine typically involves large-scale pyrolysis reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process requires precise temperature regulation and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Heptathiazocine undergoes various chemical reactions, including:
Oxidation: Heptathiazocine can be oxidized to form sulfur oxides and nitrogen oxides.
Reduction: Reduction reactions can convert heptathiazocine into simpler sulfur and nitrogen compounds.
Substitution: Substitution reactions can introduce different functional groups into the heptathiazocine ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfur dioxide (SO₂) and nitrogen dioxide (NO₂).
Reduction: Ammonia (NH₃) and elemental sulfur.
Substitution: Functionalized heptathiazocine derivatives with altered chemical properties.
Scientific Research Applications
Heptathiazocine has found applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing other sulfur-nitrogen heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of heptathiazocine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which heptathiazocine is used.
Comparison with Similar Compounds
Heptathiazocine can be compared with other sulfur-nitrogen heterocycles, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazines: Used in various applications, including as building blocks for biologically important molecules.
Uniqueness: Heptathiazocine’s seven-membered ring structure sets it apart from other sulfur-nitrogen heterocycles, which typically have five- or six-membered rings
Conclusion
Heptathiazocine is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of study for researchers and scientists.
Properties
CAS No. |
293-42-5 |
|---|---|
Molecular Formula |
HNS7 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
heptathiazocane |
InChI |
InChI=1S/HNS7/c1-2-4-6-8-7-5-3-1/h1H |
InChI Key |
NLDXLSSPVWXKBF-UHFFFAOYSA-N |
Canonical SMILES |
N1SSSSSSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)


![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)

![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)





![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
